N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide
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Overview
Description
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a pyrimidine ring, and a naphthamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as 3-methyl-1H-pyrazole, the pyrazole ring is formed through cyclization reactions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via condensation reactions involving appropriate aldehydes or ketones and urea or thiourea.
Attachment of the Naphthamide Group: The final step involves the coupling of the pyrazole-pyrimidine intermediate with 2-naphthoyl chloride under basic conditions to form the desired naphthamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at positions on the pyrazole or pyrimidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated naphthamide derivatives, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes or receptors.
Biological Studies: The compound is used in assays to investigate its effects on cellular processes, including proliferation, apoptosis, and signal transduction.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, influencing signal transduction pathways.
DNA/RNA: Intercalation into DNA or RNA, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1H-pyrazol-5-yl)-2-naphthamide: Lacks the pyrimidine ring, making it less complex.
N-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-2-naphthamide: Lacks the pyrazole ring, altering its biological activity.
Uniqueness
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide is unique due to its combined structural features, which confer specific biological activities and make it a valuable compound for research in medicinal chemistry and related fields. Its ability to undergo diverse chemical reactions and interact with various biological targets sets it apart from simpler analogs.
Properties
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-3-6-18-13-20(28)25-22(23-18)27-19(11-14(2)26-27)24-21(29)17-10-9-15-7-4-5-8-16(15)12-17/h4-5,7-13H,3,6H2,1-2H3,(H,24,29)(H,23,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUGQWJFYRJXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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